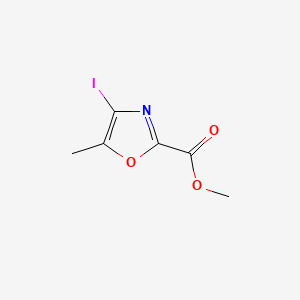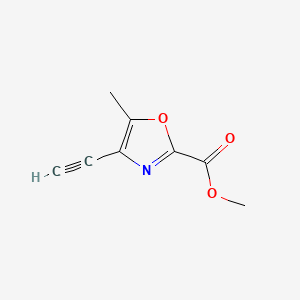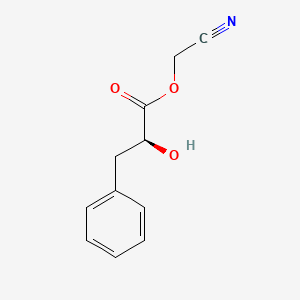![molecular formula C10H14FNO4S2 B6609930 tert-butyl N-{[5-(fluorosulfonyl)thiophen-2-yl]methyl}carbamate CAS No. 2387031-39-0](/img/structure/B6609930.png)
tert-butyl N-{[5-(fluorosulfonyl)thiophen-2-yl]methyl}carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butyl N-{[5-(fluorosulfonyl)thiophen-2-yl]methyl}carbamate, or TBFSMC, is an organosulfur compound with a wide range of chemical and biological applications. It is a colorless, odorless, and non-toxic chemical that is commonly used in laboratory settings for various research and development purposes. TBFSMC is composed of a tert-butyl group, an N-atom, and a fluorosulfonylthiophen-2-ylmethyl group. The compound has been studied extensively for its unique properties and has been found to have multiple uses in the fields of chemistry, biology, and medicine.
科学的研究の応用
TBFSMC has a variety of scientific research applications, including the synthesis of organic compounds, the study of chemical reactions, and the development of new pharmaceutical drugs. It has been used in the synthesis of a variety of organic compounds, including heterocyclic compounds, amino acids, and peptides. It has also been used in the study of chemical reactions, such as the formation of carbon-carbon bonds. Finally, TBFSMC has been used in the development of new pharmaceutical drugs, such as anti-cancer drugs, anti-inflammatory drugs, and antifungal drugs.
作用機序
The mechanism of action of TBFSMC is complex and not fully understood. However, it is known that the compound acts as a catalyst in certain chemical reactions. It is believed that TBFSMC acts as a Lewis acid, which is a type of molecule that can accept electron pairs from other molecules. This allows the compound to facilitate the formation of new chemical bonds between reactants.
Biochemical and Physiological Effects
The biochemical and physiological effects of TBFSMC are not well understood. However, it is known that the compound has some biological activity, as it has been shown to inhibit the growth of certain bacteria and fungi. It has also been shown to have anti-inflammatory properties and to reduce the production of certain enzymes.
実験室実験の利点と制限
The advantages of using TBFSMC in laboratory experiments include its low toxicity, its low cost, and its ability to act as a catalyst in certain chemical reactions. The limitations of using TBFSMC in laboratory experiments include its instability in the presence of oxygen and its limited solubility in water.
将来の方向性
Due to its unique properties, TBFSMC has a wide range of potential applications in the fields of chemistry, biology, and medicine. Some potential future directions for the compound include its use in the development of new pharmaceutical drugs, its use as a catalyst in organic synthesis, and its use in the study of biochemical processes. Additionally, TBFSMC has potential applications in the fields of nanotechnology and materials science, as it could be used to create new materials with unique properties. Finally, TBFSMC could be used in the development of new diagnostic tests, such as for the detection of cancer or other diseases.
合成法
TBFSMC can be synthesized using several different methods. The most common and widely used method is the reaction of tert-butyl alcohol with fluorosulfonylthiophen-2-ylmethyl chloride. This reaction is typically conducted in an inert atmosphere, such as nitrogen or argon, in order to prevent oxidation of the reactants. The reaction is typically conducted at room temperature, but can be accelerated by heating the reactants. The reaction is typically complete within a few hours, and yields a product with a purity of greater than 95%.
特性
IUPAC Name |
tert-butyl N-[(5-fluorosulfonylthiophen-2-yl)methyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14FNO4S2/c1-10(2,3)16-9(13)12-6-7-4-5-8(17-7)18(11,14)15/h4-5H,6H2,1-3H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOQQOUFKFXQMBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC=C(S1)S(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14FNO4S2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![(1S,5S)-1-(difluoromethyl)-3-azabicyclo[3.1.0]hexane hydrochloride](/img/structure/B6609883.png)


![7-methyl-5H,6H,7H-pyrrolo[1,2-a]imidazole-7-carboxylic acid hydrochloride](/img/structure/B6609909.png)
![3-{[4-(aminomethyl)piperidin-1-yl]methyl}-5-fluorophenol dihydrochloride](/img/structure/B6609919.png)
![1-methyl-2-azatricyclo[3.3.1.1,3,7]decane hydrochloride](/img/structure/B6609927.png)
![1-[(tert-butoxy)carbonyl]-3,3-dimethyl-1,3-azasilinane-5-carboxylic acid](/img/structure/B6609941.png)
![rac-(1R,5R)-4,4-difluorobicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B6609949.png)
